(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound is a structurally complex small molecule featuring a 2-chloro-6-fluorophenyl group linked via a methanone bridge to a piperazine ring, which is further connected to a 4-(methylthio)-substituted benzo[d]thiazol-2-yl moiety. Its design incorporates multiple pharmacophores: the halogenated aromatic ring may enhance lipophilicity and receptor binding, the piperazine group can improve solubility and conformational flexibility, and the methylthio-benzothiazole moiety may contribute to metabolic stability or modulate electronic properties .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS2/c1-26-14-6-3-7-15-17(14)22-19(27-15)24-10-8-23(9-11-24)18(25)16-12(20)4-2-5-13(16)21/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKNIYLPQSYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs). These compounds target a variety of cellular processes and proteins, indicating a broad spectrum of potential targets for (2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact target of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, microbial infection, viral replication, and cancer cell proliferation, among others.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the biological activities associated with thiazole derivatives, potential effects could include reduced inflammation, inhibition of microbial growth or viral replication, and decreased cancer cell proliferation.
Biological Activity
The compound (2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , with CAS number 1172248-60-0 , has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.
The molecular formula of the compound is with a molecular weight of 421.9 g/mol . Its structure features a chloro and fluorine substituent on a phenyl ring, a piperazine moiety, and a benzo[d]thiazole unit, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClFN₃OS₂ |
| Molecular Weight | 421.9 g/mol |
| CAS Number | 1172248-60-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. Benzothiazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- DU-145 (prostate cancer)
- HepG2 (liver cancer)
For instance, derivatives containing the benzothiazole moiety have demonstrated GI50 values as low as 0.4 µM against MCF-7 cells, indicating potent anticancer activity .
In a study evaluating the effects of benzothiazole derivatives on DU-145 cells, it was observed that compounds with piperazine substitutions exhibited notable antiproliferative effects, with CC50 values ranging from 8 µM to 9 µM .
The proposed mechanisms by which benzothiazole derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in cancer cells, leading to apoptosis.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Targeting Specific Pathways : Some derivatives may inhibit key signaling pathways involved in tumor growth and survival.
Study 1: Anticancer Efficacy
A research group synthesized various benzothiazole derivatives and tested their efficacy against multiple cancer cell lines. The compound similar to this compound showed significant inhibition of cell growth in the MCF-7 and DU-145 cell lines with IC50 values under 10 µM .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the piperazine ring significantly influenced the anticancer activity. Specifically, introducing methylthio groups enhanced the cytotoxicity against prostate cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest structural analogs include:
Detailed Comparative Analysis
Substituent Effects on Bioactivity Halogenation: The 2-chloro-6-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl or 4-methoxyphenyl groups in analogs . Chlorine’s higher electronegativity may enhance binding to hydrophobic pockets in target proteins compared to methoxy or fluorine. Methylthio vs.
Conformational Flexibility
- The piperazine ring in the target compound introduces rotational freedom absent in rigid pyrazoline or triazole-containing analogs . This flexibility may improve binding to allosteric sites or reduce toxicity by avoiding planar DNA intercalation (a concern with flat heterocycles like triazoles).
Synthetic Accessibility
- The target compound’s synthesis likely involves multi-step coupling of pre-functionalized piperazine, benzothiazole, and halogenated aryl precursors. In contrast, analogs such as compound (I) are synthesized via simpler hydrazine condensations, reducing yield variability but limiting structural diversity.
Physicochemical and ADME/Tox Predictions
- Metabolic Stability : The methylthio group may slow oxidative metabolism compared to methyl or methoxy groups, as seen in benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
